molecular formula C7H14O2 B1411641 (2,2-Dimethyltetrahydrofuran-3-yl)methanol CAS No. 39161-14-3

(2,2-Dimethyltetrahydrofuran-3-yl)methanol

Cat. No.: B1411641
CAS No.: 39161-14-3
M. Wt: 130.18 g/mol
InChI Key: BEYBWQCQEUCUJL-UHFFFAOYSA-N
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Description

(2,2-Dimethyltetrahydrofuran-3-yl)methanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(2,2-Dimethyltetrahydrofuran-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for understanding the metabolic pathways involving this compound .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms It binds to specific biomolecules, leading to enzyme inhibition or activation This binding interaction can result in changes in gene expression, which in turn affects cellular functions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are crucial for its biochemical activity. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

(2,2-dimethyloxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)6(5-8)3-4-9-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYBWQCQEUCUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39161-14-3
Record name (2,2-dimethyloxolan-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Dimethyltetrahydrofuran-3-yl)methanol
Reactant of Route 2
(2,2-Dimethyltetrahydrofuran-3-yl)methanol
Reactant of Route 3
(2,2-Dimethyltetrahydrofuran-3-yl)methanol
Reactant of Route 4
(2,2-Dimethyltetrahydrofuran-3-yl)methanol
Reactant of Route 5
(2,2-Dimethyltetrahydrofuran-3-yl)methanol
Reactant of Route 6
(2,2-Dimethyltetrahydrofuran-3-yl)methanol

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